(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are valuable intermediates in asymmetric synthesis due to their ability to induce chirality in target molecules. This compound is particularly interesting due to its unique structural features, including a cyclopropyl group and trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Sulfinamide: The starting material, 2-methylpropane-2-sulfinyl chloride, is reacted with ®-1-cyclopropyl-2,2,2-trifluoroethylamine under basic conditions to form the sulfinamide. The reaction is usually carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chromatographic techniques to isolate the desired (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow synthesis and the use of automated chromatographic systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Material Science: Its incorporation into polymers or other materials can impart unique properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The cyclopropyl group can influence the compound’s conformational flexibility, affecting its overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may have different biological activities.
N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfonamide: The oxidized form of the compound.
N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-amine: The reduced form of the compound.
Uniqueness
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a chiral sulfinamide group, a cyclopropyl group, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H16F3NOS |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C9H16F3NOS/c1-8(2,3)15(14)13-7(6-4-5-6)9(10,11)12/h6-7,13H,4-5H2,1-3H3/t7?,15-/m0/s1 |
InChI Key |
WXRNWDHBHUQISH-LBVVTTLCSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)NC(C1CC1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CC1)C(F)(F)F |
Origin of Product |
United States |
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